4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI); 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
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Overview
Description
4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI); 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one is a complex organic compound known for its significant antioxidant properties. This compound is part of the flavonoid family, which is widely recognized for its beneficial effects on human health, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI) typically involves multiple steps, including the formation of the benzopyran ring and the introduction of hydroxyl and prenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the benzopyran ring through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydroxyl radicals or specific enzymes.
Prenylation: Addition of the prenyl group using prenyl donors under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often altering its biological activity.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and prenyl positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI) has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and cardiovascular protective effects.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It interacts with various molecular targets, including enzymes and receptors involved in oxidative stress pathways. The hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anti-cancer effects.
Luteolin: Exhibits strong antioxidant and anti-inflammatory activities.
Uniqueness
4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)-(9CI) is unique due to its specific hydroxylation and prenylation pattern, which enhances its antioxidant activity and bioavailability compared to other flavonoids .
Properties
Molecular Formula |
C20H24O6 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-7,9,13,16-19,21-24H,5,8H2,1-2H3 |
InChI Key |
FBYUFSVLTUZLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O)C |
Origin of Product |
United States |
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